Higher Computed Lipophilicity (XLogP3) Versus the Propionamidine Homologue Confers Greater Predicted Membrane Permeability
The target compound (butanimidamide chain) exhibits an XLogP3 of 1.0, while the shorter‑chain propanimidamide analogue (CAS 1006353-07-6) has an XLogP3 of 0.6 . This 0.4 log‑unit difference corresponds to approximately a 2.5‑fold higher predicted octanol‑water partition coefficient, suggesting greater passive membrane permeation capability while remaining within the drug‑like chemical space .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide (CAS 1006353-07-6): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (approx. 2.5‑fold higher partition coefficient) |
| Conditions | XLogP3 prediction (PubChem method); both compounds evaluated at neutral form |
Why This Matters
For cell‑based assays, higher lipophilicity within a tractable range is frequently correlated with improved passive membrane permeability, making the butanimidamide chain length a preferable starting point for intracellular target engagement studies.
